molecular formula C11H12BrNO2 B2842722 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile CAS No. 1275190-08-3

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2842722
CAS No.: 1275190-08-3
M. Wt: 270.126
InChI Key: YYPUGKFPCIDECZ-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C11H12BrNO2. This compound features a bromine atom, a methoxy group, and a nitrile group, making it a versatile molecule in organic synthesis and various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile typically involves multiple steps:

    Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to introduce the bromine atom at the meta position.

    Nitrile Formation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the nitrile group.

    Hydroxylation: Finally, the nitrile intermediate undergoes hydroxylation using a base like sodium hydroxide (NaOH) to introduce the hydroxyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-oxopropanenitrile.

    Reduction: 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-aminopropanenitrile.

    Substitution: 2-[(3-Azido-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile.

Scientific Research Applications

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chloro-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile: Similar structure but with a chlorine atom instead of bromine.

    2-[(3-Bromo-4-hydroxyphenyl)methyl]-3-hydroxypropanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile is unique due to the combination of its bromine, methoxy, and nitrile groups, which confer distinct reactivity and potential biological activity compared to its analogs.

This compound’s unique structure allows for diverse chemical transformations and applications, making it a valuable molecule in various fields of research and industry.

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUGKFPCIDECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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